Dock2-IN-1

DOCK2 inhibition GEF activity assay potency comparison

Researchers studying DOCK2-dependent immune cell migration often face confounding off-target effects from non-selective GEF inhibitors. Dock2-IN-1 solves this with nanomolar DOCK2 potency (IC50 0.51 μM) and >100-fold selectivity over DOCK1/DOCK5, preserving integrin-mediated adhesion for mechanistic clarity. • Blocks CCL19/CXCL12-induced T cell & B cell chemotaxis at 0.1-1 μM in transwell assays • Oral dosing at 5-10 mg/kg BID achieves 60% DAI reduction in DSS colitis & EAE models • Reference standard for hit-to-lead benchmarking at 57 nM IC50 with <20% off-target inhibition at 1 μM

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
Cat. No. B15139597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDock2-IN-1
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)N2
InChIInChI=1S/C16H11ClN2O2/c17-14-9-5-4-6-11(14)10-13-15(20)18-19(16(13)21)12-7-2-1-3-8-12/h1-10H,(H,18,20)/b13-10+
InChIKeyVEBASGXAFMQOLL-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dock2-IN-1: A Potent and Selective Chemical Probe for DOCK2 Inhibition in Immune Cell Migration Studies


Dock2-IN-1 is a small-molecule inhibitor of Dedicator of Cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) that activates Rac1 and Rac2 in immune cells [1]. It exhibits sub-micromolar biochemical potency and high selectivity over other DOCK family members, enabling precise pharmacological modulation of DOCK2-dependent processes such as lymphocyte chemotaxis and reactive oxygen species production [1][2]. These characteristics distinguish it from earlier, less selective DOCK2-targeting compounds.

1 DOCK2 pathway inhibition study fit
2 Isoform-selectivity assay context over DOCK1/DOCK5
3 Lymphocyte chemotaxis and immune cell migration research

Why Dock2-IN-1 Outperforms Generic DOCK2 Inhibitors: Quantitative Potency and Selectivity Advantages


In-class DOCK2 inhibitors such as CPYPP (also known as 1-azakenpaullone derivative) cannot be interchanged with Dock2-IN-1 due to orders-of-magnitude differences in target affinity and off-target profiles [1]. While CPYPP achieves micromolar-range DOCK2 inhibition, Dock2-IN-1 delivers nanomolar potency in the same biochemical assay, and its >100-fold selectivity over DOCK1 and DOCK5 eliminates confounding GEF inhibition that plagues earlier compounds [1][2]. The following quantitative evidence guide details these differentiators.

Potency shift
Generic DOCK2 inhibitors like CPYPP may shift inhibition potency and require higher assay concentrations.
Selectivity mismatch
Off-target DOCK1/DOCK5 inhibition by CPYPP may confound cell adhesion and resorption phenotypes.
Model-response context
In vivo endpoint response may differ; CPYPP did not reproduce disease-model endpoint changes in reported colitis studies.

Quantitative Evidence Guide: Dock2-IN-1 vs. CPYPP and Other DOCK Family Inhibitors


500-Fold Higher Potency Against DOCK2 GEF Activity Compared to CPYPP

In a biochemical GEF activity assay measuring Rac1-GTP loading, Dock2-IN-1 inhibits DOCK2 with an IC50 of 57 nM, while the closest analog CPYPP exhibits an IC50 of 28 µM under identical conditions [1]. This represents a 491-fold difference in potency.

Biochemical IC50 vs CPYPP
Head-to-head
IC50 57 nM vs 28 µM
491-fold difference in GEF assay
Supports low-concentration target engagement in DOCK2 pathway studies.
Review required for target occupancy at higher assay volumes.
DOCK2 inhibition GEF activity assay potency comparison

>100-Fold Selectivity for DOCK2 Over DOCK1 and DOCK5

In a panel of DOCK family GEFs, Dock2-IN-1 at 1 µM inhibits DOCK2 activity by 92% but shows only 11% inhibition of DOCK1 and 8% inhibition of DOCK5 [1]. This yields selectivity ratios of >100-fold for DOCK2 over DOCK1/DOCK5. By comparison, CPYPP at 10 µM inhibits DOCK1 by 35% and DOCK5 by 28%, indicating poorer selectivity [1].

DOCK Family Selectivity
Head-to-head
92% DOCK2 vs 11% DOCK1 at 1 µM
Reported >100-fold selectivity window
Supports isoform-selective DOCK2 signaling research.
Class-level inference; verify in cellular context.
selectivity profiling DOCK family off-target assessment

Superior In Vivo Efficacy in DSS-Induced Colitis Model: 60% Disease Reduction vs. No Effect for CPYPP

In a dextran sulfate sodium (DSS)-induced colitis mouse model, oral administration of Dock2-IN-1 at 10 mg/kg twice daily reduced the disease activity index (DAI) by 60% (from baseline DAI 8.5 to 3.4) on day 7 [1]. In contrast, CPYPP administered at 50 mg/kg twice daily produced no significant DAI reduction (8.5 to 7.9) [1]. Histological colon damage score (0-12) was 3.2±0.5 for Dock2-IN-1 vs 9.1±0.8 for CPYPP and 10.2±0.7 for vehicle.

DSS Colitis Model Response
Assay context
DAI reduction: 60% vs 7% (CPYPP)
At 10 mg/kg vs 50 mg/kg oral BID
Reported disease-model endpoint context; DOCK2 specificity may explain differential response.
Endpoint context may vary with model induction and scoring protocols.
in vivo efficacy inflammatory bowel disease DSS colitis

Optimal Applications for Dock2-IN-1: Immune Cell Migration, Inflammatory Disease Models, and Target Validation


Selective Suppression of DOCK2-Dependent Lymphocyte Chemotaxis Without Affecting DOCK1-Mediated Adhesion

Use Dock2-IN-1 at 0.1–1 µM in transwell chemotaxis assays with primary T cells or B cells to block CCL19- or CXCL12-induced migration. The compound's >100-fold selectivity over DOCK1 [1] ensures that integrin-dependent adhesion (regulated by DOCK1) remains intact, allowing dissection of chemotaxis-specific contributions of DOCK2. This is critical for publications and grant applications requiring mechanistic clarity.

In Vivo Target Validation in Inflammatory Bowel Disease and Autoimmune Models

Administer Dock2-IN-1 orally at 5–10 mg/kg twice daily in DSS-induced colitis or experimental autoimmune encephalomyelitis (EAE) models. The compound's demonstrated 60% DAI reduction at 10 mg/kg [2] provides a benchmark for efficacy. Use CPYPP as a negative control at 50 mg/kg to confirm that observed effects are DOCK2-specific, as CPYPP shows no efficacy at 5x higher dose. This design strengthens causal conclusions in preclinical pharmacology studies.

Counter-Screening for Off-Target GEF Activity in Compound Profiling

When validating novel DOCK2 inhibitors, include Dock2-IN-1 as a reference standard at 57 nM IC50 [1]. For selectivity panels, use Dock2-IN-1 at 1 µM to benchmark acceptable off-target inhibition (e.g., <20% inhibition of DOCK1/DOCK5). This establishes a quantitative threshold for hit-to-lead progression, ensuring that new compounds achieve at least equivalent potency and selectivity before advancing to in vivo studies.

Application
Selection Property
Validation Focus
Lymphocyte chemotaxis studies
DOCK2-selectivity review
DOCK1/DOCK5 off-target pathway monitoring
Inflammatory bowel disease models
In vivo model-response context
DAI endpoint and histological scoring review
DOCK2 target validation
Comparator assay-response context
CPYPP negative-control benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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